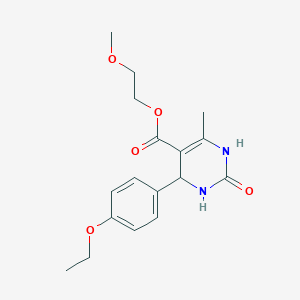
1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a chemical compound that has been the subject of scientific research for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a piperazine derivative that is known to exhibit various biochemical and physiological effects, making it an interesting target for further investigation.
Mécanisme D'action
The mechanism of action of 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. This compound has been shown to exhibit potent anti-inflammatory and anticancer activity in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been shown to exhibit various biochemical and physiological effects, including the inhibition of various enzymes involved in disease progression, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in lab experiments include its potent activity against various disease targets, its ease of synthesis, and its relatively low toxicity. However, the limitations of this compound include its limited solubility in aqueous solutions, its potential for off-target effects, and the need for further investigation of its pharmacokinetic properties.
Orientations Futures
There are several future directions for the investigation of 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, including:
1. Further investigation of its mechanism of action and potential targets for disease therapy.
2. Investigation of its pharmacokinetic properties and potential for drug development.
3. Investigation of its potential for use in combination therapy with other drugs.
4. Investigation of its potential for use in drug delivery systems.
5. Investigation of its potential for use in diagnostic imaging.
In conclusion, 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a chemical compound that has been the subject of scientific research for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit various biochemical and physiological effects, making it an interesting target for further investigation. There are several future directions for the investigation of this compound, including further investigation of its mechanism of action, pharmacokinetic properties, and potential for drug development.
Méthodes De Synthèse
The synthesis of 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine involves the reaction of 2-fluoro-5-methyl-4-nitroaniline with 2-bromobenzoyl chloride in the presence of a base, followed by the addition of piperazine. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been the subject of various scientific studies due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been investigated for its potential use as a drug candidate for various diseases, including cancer, inflammation, and infectious diseases.
Propriétés
IUPAC Name |
(2-bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O3/c1-12-10-17(15(20)11-16(12)23(25)26)21-6-8-22(9-7-21)18(24)13-4-2-3-5-14(13)19/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUCCCLKOPOVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-phenylethyl)amino]-3-butyn-1-ol hydrochloride](/img/structure/B5059163.png)
![2-[(4-nitrobenzyl)thio]-4-pyrimidinol](/img/structure/B5059170.png)

![N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5059181.png)
![7-benzoyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5059182.png)

![N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide](/img/structure/B5059203.png)

![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5059225.png)
![1-(1-methyl-1H-indol-3-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5059233.png)
![ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5059238.png)
![3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5059247.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl (benzoylthio)acetate](/img/structure/B5059249.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5059262.png)